molecular formula C7H5IN2O B3026943 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190321-89-1

4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B3026943
CAS No.: 1190321-89-1
M. Wt: 260.03
InChI Key: LFCYGWNRRRKZPL-UHFFFAOYSA-N
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Description

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features an iodine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . The reaction conditions often involve solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Similar in structure but with a bromine atom instead of iodine.

    4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Contains a chlorine atom, offering different reactivity and biological activity.

    4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Features a fluorine atom, which can influence the compound’s electronic properties and interactions.

Uniqueness

4-Iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to form halogen bonds and interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCYGWNRRRKZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231199
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-89-1
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 2
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 3
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 4
Reactant of Route 4
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 5
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 6
4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

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